molecular formula C19H22N4O2S B493869 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE

3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE

Cat. No.: B493869
M. Wt: 370.5g/mol
InChI Key: ARPIKGGVTJYLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxyethyl Intermediate: The reaction begins with the alkylation of 4-isopropoxyphenol with an appropriate alkyl halide to form the 4-isopropoxyphenoxyethyl intermediate.

    Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine and a suitable aldehyde or ketone to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenoxyethyl structure but lacks the triazole and sulfanyl groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a boron-based structure with different functional groups.

Uniqueness

3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a phenoxyethyl group, a sulfanyl group, and a 1,2,4-triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5g/mol

IUPAC Name

3-phenyl-5-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4O2S/c1-14(2)25-17-10-8-16(9-11-17)24-12-13-26-19-22-21-18(23(19)20)15-6-4-3-5-7-15/h3-11,14H,12-13,20H2,1-2H3

InChI Key

ARPIKGGVTJYLOK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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